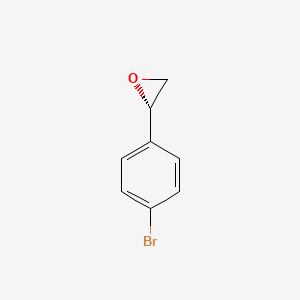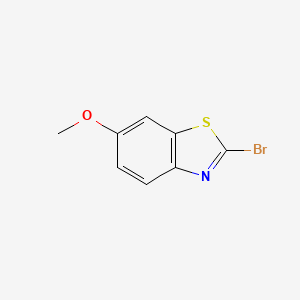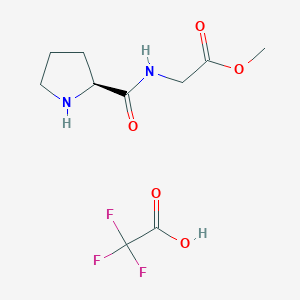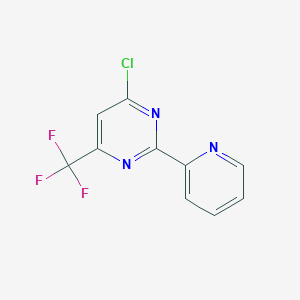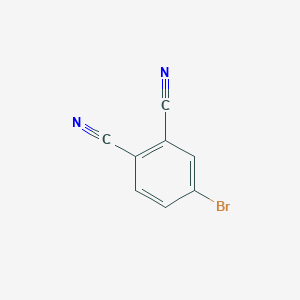
4-Bromophthalonitrile
Overview
Description
4-Bromophthalonitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic systems and phthalocyanines. It is characterized by the presence of a bromine atom and a nitrile group attached to a phthalonitrile structure. This compound is of particular interest due to its reactivity and the potential for creating a wide range of substituted phthalonitriles and heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through multiple steps starting from phthalic anhydride. The process involves bromination, dehydration, amination, nitration, ammoniation, and a second dehydration, resulting in a total yield of over 10%. The synthesis pathway is significant as it allows for the formation of this compound, which is a versatile intermediate for further chemical transformations .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using various spectroscopic methods and X-ray single-crystal analysis. For instance, a compound with a similar phthalonitrile structure has been characterized, revealing two planar groups with a significant dihedral angle between them. This structural information is crucial for understanding the reactivity and interaction of this compound with other molecules .
Chemical Reactions Analysis
This compound exhibits high reactivity, particularly in aromatic nucleophilic substitution reactions. This reactivity allows for the sequential substitution of the bromine atom and other functional groups, leading to the formation of novel heterocyclic systems. Such reactions have been explored with various nucleophiles, including aromatic and heterocyclic N- and O-nucleophiles, in the presence of bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the molecular structure and substituents. Kinetic studies have shown that the synthesis of this compound via oxidative ammonolysis follows half-order kinetics and is not dependent on the concentrations of oxygen and ammonia. The spectral properties of the compounds derived from this compound have been investigated, providing insights into their electronic structures and potential applications .
Scientific Research Applications
Synthesis and Properties of Phthalocyanines
- Phthalonitrile Derivatives : 4-Bromophthalonitrile is used in the synthesis of phthalonitrile derivatives, particularly those containing azo chromophores. These derivatives are crucial in obtaining tetra-R-phenylazophenoxyphthalocyanines and their metal complexes, with studies revealing how different substituents affect the properties of these compounds (Tikhomirova et al., 2013).
Kinetics of Oxidative Ammonolysis
- Synthesis by Vapor-Phase Oxidative Ammonolysis : The compound plays a role in the oxidative ammonolysis of 4-bromo-o-xylene. This process involves the transformation of 4-bromo-o-xylene and 4-bromo-o-tolunitrile, leading to the formation of this compound. The kinetics of this reaction, including conversion rates and temperature dependence, have been studied extensively (Bagirzade, 2010; 2014).
Nucleophilic Substitution Reactions
- Substituted Phthalonitriles Synthesis : this compound is utilized in nucleophilic substitution reactions to synthesize various substituted phthalonitriles. These synthesized phthalonitriles are then used to produce tetra (mono- and disulfonaphthyloxy) phthalocyanines and their metal complexes (Kulinich et al., 2010).
Chemical Synthesis and Characterization
- Heterocyclic Systems Synthesis : The reactivity of this compound allows for the synthesis of novel heterocyclic systems, especially when reacted with aromatic and heterocyclic N- and O-nucleophiles. This reaction pathway has led to the development of previously undescribed heterocyclic systems (Abramov et al., 2000; 2002).
Application in Photophysics and Solvation Dynamics
- Probe for Protein and Microemulsions : In photophysics, this compound derivatives are used as probes in the study of solvation dynamics. For instance, 4-(N-bromoacetylamino)-phthalimide, derived from this compound, has been used to understand the solvation dynamics around proteins and in microemulsions (Mandal et al., 2002).
properties
IUPAC Name |
4-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAONWRSVQOHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463356 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70484-01-4 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

